molecular formula C16H17N3O3S B2495538 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide CAS No. 897614-42-5

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2495538
CAS No.: 897614-42-5
M. Wt: 331.39
InChI Key: FCTPBSHMTUXRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a phenyl ring substituted with a 6-(ethylsulfonyl)pyridazine moiety. Its synthesis likely involves multi-step reactions, including sulfonation, coupling, and cyclopropanation, as inferred from analogous procedures in related patents .

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-2-23(21,22)15-9-8-14(18-19-15)12-4-3-5-13(10-12)17-16(20)11-6-7-11/h3-5,8-11H,2,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTPBSHMTUXRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, with a molecular weight of 425.5 g/mol. Its structure features a cyclopropanecarboxamide core linked to a phenyl group substituted with a pyridazinyl moiety, which is further functionalized with an ethylsulfonyl group.

PropertyValue
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyridazinyl intermediate, followed by coupling reactions with cyclopropanecarboxylic acid derivatives under controlled conditions.

Research indicates that this compound may exert its biological effects through modulation of specific molecular targets involved in inflammatory and neurodegenerative pathways. The ethylsulfonyl group is believed to enhance the compound's binding affinity to these targets, potentially leading to anti-inflammatory and neuroprotective effects.

Therapeutic Potential

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound could inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antimicrobial Properties : Some derivatives of similar compounds have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related compounds, it was found that certain derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could exhibit similar effects, warranting further investigation into its therapeutic applications in inflammatory diseases.

Case Study 2: Neuroprotection
A recent investigation into GSK-3β inhibitors highlighted structural analogs of this compound as promising candidates for neuroprotection. These compounds demonstrated significant inhibition of GSK-3β activity, which is crucial in the pathophysiology of neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several cyclopropanecarboxamide derivatives. Below is a detailed analysis of key analogs:

Structural and Functional Analogues

Compound Name Key Structural Features Functional Groups Application/Use Source
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide Pyridazine, ethylsulfonyl, cyclopropanecarboxamide Sulfonyl, carboxamide, aromatic rings Not explicitly stated N/A
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuranone, cyclopropanecarboxamide Carboxamide, ether, halide Pesticide (fungicide)
Tozasertib Lactate (N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide) Pyrimidine, sulfanyl, piperazine, cyclopropanecarboxamide Sulfide, carboxamide, heterocycles Antineoplastic (Aurora kinase inhibitor)

Key Differences and Implications

Core Heterocycles: The target compound employs a pyridazine ring, whereas Tozasertib uses a pyrimidine scaffold. Cyprofuram incorporates a tetrahydrofuranone ring, which enhances stability and bioavailability in agrochemical applications .

Substituent Groups: The ethylsulfonyl group in the target compound contrasts with the sulfanyl linker in Tozasertib. Cyprofuram’s 3-chlorophenyl group is a hallmark of many fungicides, suggesting the target compound could share pesticidal activity if similarly substituted .

Cyprofuram’s use as a fungicide underscores the agrochemical relevance of carboxamide-containing compounds .

Research Findings and Data Gaps

Biological Activity: No direct data on the target compound’s efficacy or toxicity are available. However, structural analogs like Tozasertib (IC₅₀ = 0.6 nM for Aurora kinase) demonstrate high potency, suggesting the pyridazine variant warrants similar evaluation .

Agrochemical Potential: Cyprofuram’s success as a fungicide (effective at 50–100 ppm) implies that the target compound’s ethylsulfonyl-pyridazine motif could be optimized for crop protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.